molecular formula C9H7BrClN3O2 B13705559 Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate

Cat. No.: B13705559
M. Wt: 304.53 g/mol
InChI Key: JWLGPRLARQSEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is a halogenated imidazopyrimidine derivative characterized by a fused bicyclic core. Its structure features a bromine atom at position 8, a chlorine atom at position 5, and an ethyl ester group at position 1 (Figure 1). This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing adenosine receptor antagonists and kinase inhibitors . Its synthesis involves sequential halogenation steps, including the use of POCl₃ for chlorination and bromine-containing reagents for introducing the bromo substituent .

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-8(15)6-7-5(10)3-12-9(11)14(7)4-13-6/h3-4H,2H2,1H3

InChI Key

JWLGPRLARQSEKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CN=C(N2C=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with 1,3-diketones or malondialdehyde derivatives in the presence of a catalyst . The reaction is usually carried out in a solvent such as methanol at room temperature, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s biological and physicochemical properties are influenced by its heterocyclic core and substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Activities Synthesis Highlights References
Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate Imidazo[1,5-c]pyrimidine 8-Br, 5-Cl, 1-CO₂Et Intermediate for kinase inhibitors; potential adenosine antagonism POCl₃-mediated chlorination
Ethyl 5-ethoxy-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate Triazolo[1,5-c]pyrimidine 5-OEt, 2-furyl, 8-CO₂Et Adenosine A2A receptor antagonist Nucleophilic substitution with amines
8-Phenylthiazolo[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-5(4H)-one Thiazolo-triazolopyrimidine 8-Ph, 5-ketone A2A receptor antagonism; anti-Parkinsonian activity Cyclization with benzohydrazide
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate Imidazo[1,2-c]pyrimidine 8-Br, 5-Cl, 2-CO₂Et Heterocyclic building block Halogenation and esterification
Key Observations:

Core Structure :

  • The imidazo[1,5-c]pyrimidine core (target compound) differs from triazolo[1,5-c]pyrimidine () and thiazolo-triazolopyrimidine () in electronic properties and steric bulk, affecting receptor binding.
  • The imidazo[1,2-c]pyrimidine isomer () exhibits distinct ring junction geometry, altering solubility and reactivity .

Ethyl ester groups improve solubility in organic solvents, facilitating further derivatization .

Physicochemical Properties

  • Solubility : The ethyl ester group enhances solubility in polar aprotic solvents (e.g., DCM, dioxane), critical for reaction workup .
  • Stability : Halogen substituents increase stability against oxidation, as seen in storage conditions for related compounds () .

Biological Activity

Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C9H7BrClN3O2
  • Molecular Weight : 304.53 g/mol
  • CAS Number : 2369771-66-2
  • Purity : Typically 95% to 98% .

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine exhibit antimicrobial properties. For instance, related imidazo[1,2-c]pyrimidines have shown effectiveness against various pathogens, including Cryptosporidium parvum, a significant protozoan parasite responsible for gastrointestinal infections. The EC50 values for these compounds can be as low as 0.17 μM, highlighting their potency in vitro against this pathogen .

Structure-Activity Relationships (SAR)

Understanding the SAR of ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine is crucial for optimizing its biological activity. Research has demonstrated that modifications to the heteroaryl head group can significantly influence the compound's efficacy. For instance, replacing the triazolopyridazine moiety with different heteroaryl groups has yielded analogs with improved potency and reduced cardiotoxicity, as evidenced by their selectivity profiles against the hERG ion channel .

Inhibition Studies

Inhibition studies have focused on the compound's ability to target specific enzymes or pathways. For example, related compounds have been investigated for their potential as inhibitors of human hepatic ketohexokinase (KHK), which plays a role in fructose metabolism. Potent inhibitors in this class have shown IC50 values ranging from 5 to 20 nM, indicating strong pharmacological potential .

Study on Antiparasitic Activity

A notable study involved the evaluation of various imidazo[1,5-c]pyrimidine derivatives against Cryptosporidium parvum. The results highlighted that this compound exhibited promising in vitro activity with an EC50 value significantly lower than many existing treatments. This positions it as a candidate for further development in treating cryptosporidiosis, especially in immunocompromised patients where current therapies are less effective .

Pharmacokinetic Profiling

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggests favorable ADME profiles compared to other compounds in its class, with good oral bioavailability and metabolic stability observed in animal models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, halogenation at the 8-position may involve reacting a precursor (e.g., 5-chloroimidazo[1,5-c]pyrimidine) with brominating agents like PBr₃ or NBS in polar aprotic solvents (DMF, DCM). Ethyl esterification is typically achieved using ethyl chloroformate under basic conditions (e.g., K₂CO₃). Purification via flash chromatography (hexane/EtOAc gradients) yields the final product .
  • Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
BrominationPBr₃, DMF, 90°C, 6h~70%>95%
EsterificationEthyl chloroformate, K₂CO₃, THF85%97%

Q. How is the compound characterized using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H/¹³C NMR spectra confirm regiochemistry. For instance, the ethyl ester group shows a triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂). Aromatic protons in the imidazo-pyrimidine core appear between 7.5–8.5 ppm .
  • MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺). Theoretical and experimental m/z values should align within 3 ppm error .

Advanced Research Questions

Q. How can researchers address contradictory crystallographic data during structure refinement?

  • Methodology : Use SHELX software (e.g., SHELXL) for small-molecule refinement. Contradictions in thermal parameters or occupancy may arise from disorder; apply restraints (e.g., SIMU, DELU) to stabilize refinement. For twinned crystals, utilize the TWIN/BASF commands. Validate results with R-factor convergence (<5%) and CCDC deposition .

Q. What side reactions occur during halogenation at the 8-position, and how are they minimized?

  • Mechanistic Insight : Competing electrophilic substitution at the 5-chloro site or over-bromination can occur. Mitigation strategies:

  • Use stoichiometric bromine equivalents.
  • Monitor reaction progress via TLC/LC-MS.
  • Quench excess bromine with Na₂S₂O₃ .
    • Data Comparison :
Brominating AgentByproducts Observed (LC-MS)Yield Optimization
NBSDibrominated derivatives65% (0.5 eq NBS)
PBr₃De-esterification products72% (low temp)

Q. How does the electronic nature of the imidazo[1,5-c]pyrimidine core influence Suzuki-Miyaura cross-coupling?

  • Analysis : The electron-deficient core (due to adjacent N atoms) enhances oxidative addition with Pd catalysts. Substituents at the 5- and 8-positions modulate reactivity:

  • Electron-withdrawing groups (Cl, Br) increase electrophilicity, accelerating coupling.
  • Steric hindrance at the 8-position may require bulky ligands (e.g., SPhos) .
    • Case Study : Coupling with phenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane at 100°C achieves >80% conversion (monitored by ¹H NMR) .

Troubleshooting Experimental Challenges

Q. Why do NMR spectra show unexpected splitting patterns for aromatic protons?

  • Resolution : Dynamic effects (tautomerism) in the imidazo-pyrimidine ring can cause splitting. Use variable-temperature NMR (VT-NMR) to stabilize conformers. For example, at −40°C, tautomer equilibria slow, simplifying signals .

Q. How to improve low yields in multi-step syntheses?

  • Optimization :

  • Stepwise Monitoring : Use LC-MS after each step to identify bottlenecks.
  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions in bromination .
  • Catalysis : Introduce Pd catalysts for one-pot bromination/coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.